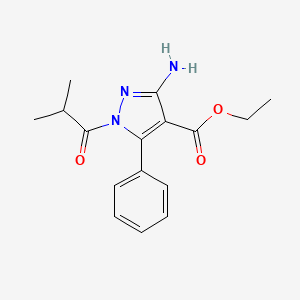

3-氨基-1-异丁酰基-5-苯基-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate involves multiple steps, including the treatment of precursors with specific reagents under controlled conditions. For instance, the synthesis of related compounds often involves reactions with ethyl 2-cyano-3,3-dimethylthioacrylate and subsequent crystallization processes to obtain the desired compound with high purity. Such synthetic routes are instrumental in producing compounds with fungicidal and plant growth regulation activities (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate and its derivatives has been extensively studied using X-ray diffraction methods. These studies reveal detailed insights into the compound's crystalline structure, including its space group, unit cell dimensions, and molecular geometry. For example, crystal structure analysis has shown that these compounds belong to specific monoclinic space groups with detailed measurements of their molecular dimensions, providing a foundation for understanding their chemical behavior and interactions (L. Minga, 2005).

Chemical Reactions and Properties

Ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate participates in various chemical reactions, leading to the formation of different heterocyclic compounds. For instance, it can undergo diazotization and coupling with active methylene reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, among other derivatives. These reactions and the resulting compounds highlight the versatility and reactivity of the pyrazole core in synthesizing complex heterocyclic structures (S. A. Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate, such as solubility, melting point, and crystal structure, are critical for its application in various domains. These properties are determined through experimental methods, including X-ray crystallography, which provides detailed insights into the compound's solid-state characteristics. Understanding these properties is essential for manipulating the compound in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives, are of paramount importance. Studies involving N-acetylated derivatives have shed light on the compound's behavior in chemical syntheses and its interaction with various solvents and reagents, thereby expanding the scope of its applications in organic synthesis (Anna Kusakiewicz-Dawid et al., 2007).

科学研究应用

缓蚀

相关吡唑衍生物的一个重要应用领域是作为金属的缓蚀剂。例如,吡喃吡唑衍生物已被研究其在工业过程中保护低碳钢的有效性,由于在金属表面形成吸附保护膜而表现出高效率。这些研究采用重量分析、动电位极化和电化学阻抗谱等技术来评估抑制剂的性能,通常辅以 SEM 和 AFM 等表面分析方法。理论方法,包括密度泛函理论 (DFT) 和分子动力学模拟 (MD),用于理解分子水平的相互作用机制 (Dohare、Ansari、Quraishi 和 Obot,2017)。

新型化合物的合成

3-氨基-1-异丁酰基-5-苯基-1H-吡唑-4-羧酸乙酯作为各种新型化合物的合成前体。例如,它已被用于通过重氮化和偶联反应制备吡唑并[5,1-c]三嗪和吡唑并[5,1-c]-1,2,4-三唑。这些合成化合物的结构得到阐明,并讨论了机制,表明在开发新药或材料方面具有潜在应用 (Ghozlan、Abdelrazek、Mohammed 和 Azmy,2014)。

晶体结构分析

已确定相关吡唑-4-羧酸乙酯衍生物的晶体结构,提供了对其分子构型的深入了解,这对于理解其化学行为和潜在应用至关重要。例如,对 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫基-1H-吡唑-4-羧酸乙酯晶体结构的研究揭示了其杀菌和植物生长调节活性,表明结构-活性关系在设计功能材料中的重要性 (Minga,2005)。

未来方向

The future directions for research on ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in various fields of science . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of many techniques, especially due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

属性

IUPAC Name |

ethyl 3-amino-1-(2-methylpropanoyl)-5-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-4-22-16(21)12-13(11-8-6-5-7-9-11)19(18-14(12)17)15(20)10(2)3/h5-10H,4H2,1-3H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHPVYRIWRBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1N)C(=O)C(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-1-isobutyryl-5-phenyl-1H-pyrazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)